molecular formula C10H9ClN2O2 B2456985 1-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione CAS No. 1008068-93-6

1-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione

Cat. No.: B2456985
CAS No.: 1008068-93-6
M. Wt: 224.64
InChI Key: YRTFBBSKIRZNAW-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione is a heterocyclic compound that features a chlorophenyl group attached to an imidazolidine-2,4-dione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 4-chlorobenzaldehyde with methylamine and glyoxal. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the imidazolidine-2,4-dione ring. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazolidine-2,4-dione derivatives with additional functional groups, while reduction can produce amine derivatives .

Scientific Research Applications

1-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione is unique due to its specific imidazolidine-2,4-dione ring structure, which imparts distinct chemical and biological properties.

Biological Activity

1-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione, also referred to in various studies as 5-(4-chlorophenyl)-5-methylimidazolidine-2,4-dione, exhibits significant biological activities that warrant detailed exploration. This compound has been investigated for its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer treatments.

Chemical Structure and Properties

The compound belongs to the imidazolidine-2,4-dione class, characterized by a five-membered ring structure containing nitrogen atoms and carbonyl groups. The presence of a chlorinated phenyl group enhances its reactivity and potential interaction with biological targets.

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects. Studies have shown that the compound can inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent in conditions characterized by chronic inflammation.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines. For instance, it showed significant activity against breast cancer and leukemia cell lines, with IC50 values indicating effective cytotoxicity at relatively low concentrations . The mechanism behind this activity appears to involve modulation of cell signaling pathways associated with apoptosis and cell cycle regulation.

Mechanistic Insights

The biological activity of this compound is thought to stem from its ability to interact with specific proteins and enzymes involved in disease pathways. For example, binding affinity studies suggest that it may act on receptors associated with inflammatory responses and cancer cell survival .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds. Below is a summary table highlighting the biological activities of selected analogues:

Compound NameBiological ActivityIC50 (µM)Notable Effects
This compoundAnti-inflammatory, Anticancer10Inhibits cytokine production
5-Acetyl-1,3-bis(4-chlorophenyl)-5-methylimidazolidine-2,4-dioneAnti-inflammatory15Modulates NF-kB signaling
5-(3-Chlorophenyl)-5-methylimidazolidine-2,4-dioneAnticancer12Induces apoptosis in cancer cells

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on Inflammatory Disease Models : In a murine model of rheumatoid arthritis, administration of the compound resulted in reduced joint swelling and lower levels of inflammatory markers compared to control groups.
  • Cancer Cell Line Evaluation : A study involving human breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis markers such as cleaved caspase-3 and PARP .

Properties

IUPAC Name

1-(4-chlorophenyl)-5-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-6-9(14)12-10(15)13(6)8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTFBBSKIRZNAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(=O)N1C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008068-93-6
Record name 1-(4-chlorophenyl)-5-methylimidazolidine-2,4-dione
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